molecular formula C11H7Br3O3 B12635115 Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate CAS No. 920752-14-3

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

Cat. No.: B12635115
CAS No.: 920752-14-3
M. Wt: 426.88 g/mol
InChI Key: CUMXEELMGZUSRL-UHFFFAOYSA-N
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Description

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate is a brominated benzofuran derivative Benzofurans are a class of organic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate typically involves the oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate. This reaction is catalyzed by palladium (II) and can yield a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate and methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate . The ratio of these products can vary depending on the reaction conditions. Additionally, NBS or NIS mediated cyclization followed by treatment with NaOMe or DBU can furnish the desired benzofuran derivative in good overall yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be replaced or modified through oxidative processes.

    Reduction: The compound can be reduced to remove bromine atoms or alter the furan ring.

    Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and the methyl group on the furan ring make it a versatile compound for various applications.

Properties

CAS No.

920752-14-3

Molecular Formula

C11H7Br3O3

Molecular Weight

426.88 g/mol

IUPAC Name

methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H7Br3O3/c1-4-3-5-6(11(15)16-2)7(12)8(13)9(14)10(5)17-4/h3H,1-2H3

InChI Key

CUMXEELMGZUSRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2O1)Br)Br)Br)C(=O)OC

Origin of Product

United States

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